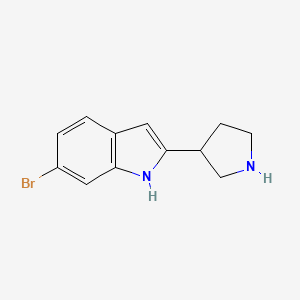
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound with the molecular formula C11H12BrN3 It is an indole derivative, characterized by the presence of a bromine atom at the 6th position and a pyrrolidinyl group at the 3rd position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole typically involves the bromination of 2-(pyrrolidin-3-yl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to modify the pyrrolidinyl group or the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids or other oxidized derivatives.
科学研究应用
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity.
相似化合物的比较
Similar Compounds
6-Bromo-2-(pyrrolidin-3-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
2-(Pyrrolidin-3-yl)-1H-indole: Lacks the bromine atom at the 6th position.
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can be a versatile handle for further functionalization, while the pyrrolidinyl group can enhance its binding affinity towards biological targets.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
6-bromo-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2 |
InChI 键 |
VFGRPFPNFBSPAY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC3=C(N2)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


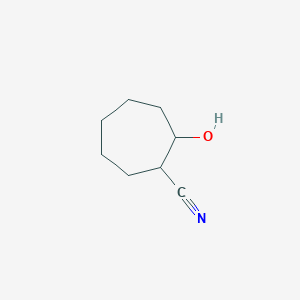
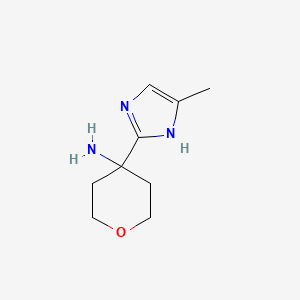
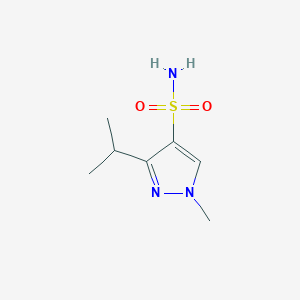
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
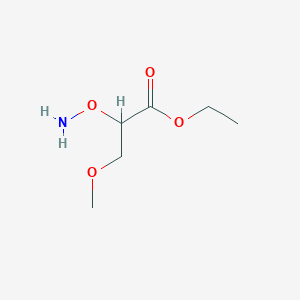

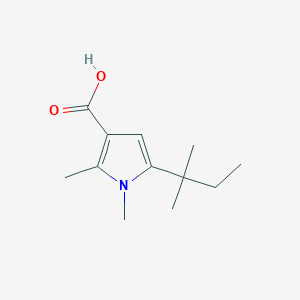
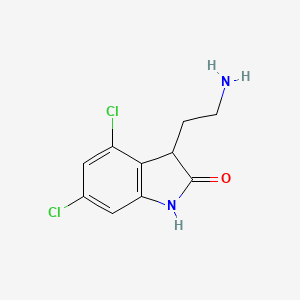
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
